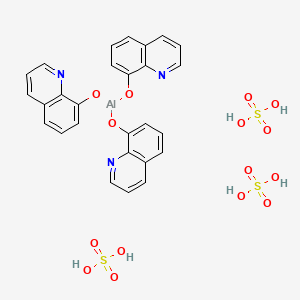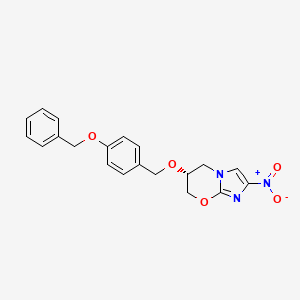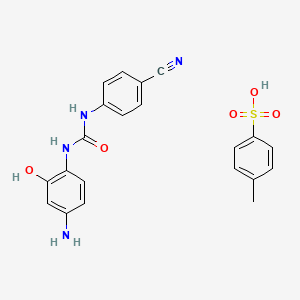
N-(4-Amino-2-hydroxyphenyl)-N'-(p-cyanophenyl)urea mono(toluene-p-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) is a complex organic compound that features both aromatic and urea functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) typically involves the reaction of 4-amino-2-hydroxyaniline with p-cyanophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting urea derivative is then treated with toluene-p-sulphonic acid to obtain the mono(toluene-p-sulphonate) salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea
- N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)thiourea
- N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)carbamate
Uniqueness
N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) is unique due to the presence of the toluene-p-sulphonate group, which can enhance its solubility and stability. This modification may also influence its reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
94713-20-9 |
|---|---|
Formule moléculaire |
C21H20N4O5S |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
1-(4-amino-2-hydroxyphenyl)-3-(4-cyanophenyl)urea;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12N4O2.C7H8O3S/c15-8-9-1-4-11(5-2-9)17-14(20)18-12-6-3-10(16)7-13(12)19;1-6-2-4-7(5-3-6)11(8,9)10/h1-7,19H,16H2,(H2,17,18,20);2-5H,1H3,(H,8,9,10) |
Clé InChI |
MBVNVMITIVWIOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C#N)NC(=O)NC2=C(C=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


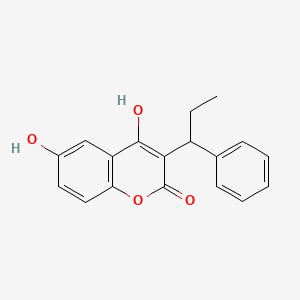
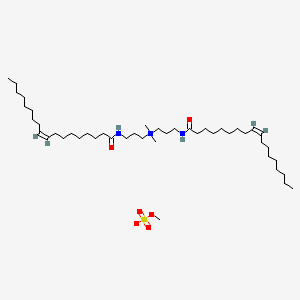

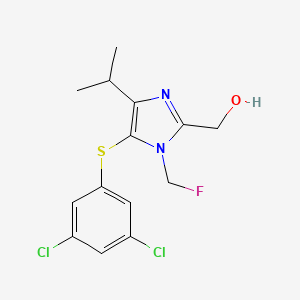

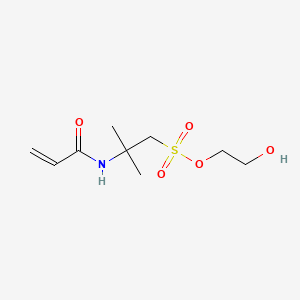
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
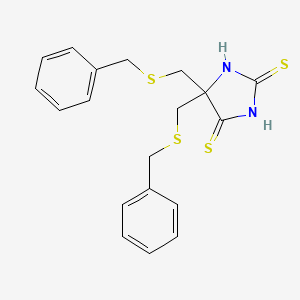
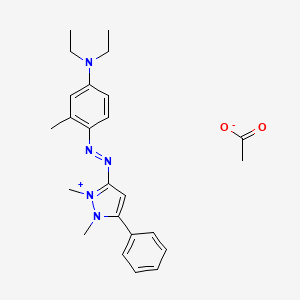
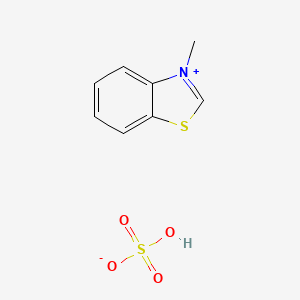
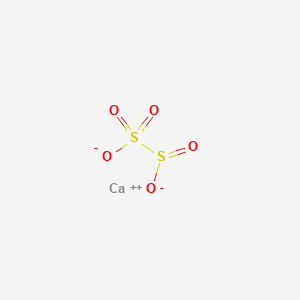
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
